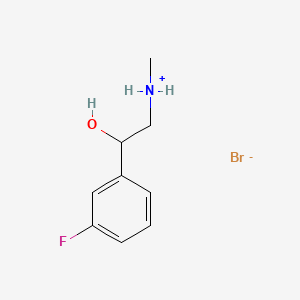
3-Fluoro-alpha-(methylaminomethyl)benzyl alcohol hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-alpha-(methylaminomethyl)benzyl alcohol hydrobromide is an organic compound with a unique structure that includes a fluorine atom, a methylamino group, and a benzyl alcohol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-alpha-(methylaminomethyl)benzyl alcohol hydrobromide typically involves the introduction of a fluorine atom into the benzyl alcohol structure. One common method is the nucleophilic substitution reaction where a fluorine source, such as potassium fluoride, reacts with a suitable precursor under specific conditions. The reaction is often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) to enhance the nucleophilicity of the fluoride ion .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available benzyl alcohol derivatives. The process includes steps such as halogenation, amination, and subsequent purification to obtain the final product in high yield and purity. The use of continuous flow reactors and automated synthesis platforms can improve the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-alpha-(methylaminomethyl)benzyl alcohol hydrobromide undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Applications De Recherche Scientifique
3-Fluoro-alpha-(methylaminomethyl)benzyl alcohol hydrobromide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Fluoro-alpha-(methylaminomethyl)benzyl alcohol hydrobromide involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biochemical pathways. The methylamino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-alpha-(propylaminomethyl)benzyl alcohol hydrobromide: Similar structure but with a propylamino group instead of a methylamino group.
Phenylephrine: Contains a similar benzyl alcohol structure but lacks the fluorine atom.
Uniqueness
3-Fluoro-alpha-(methylaminomethyl)benzyl alcohol hydrobromide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
2794-40-3 |
|---|---|
Formule moléculaire |
C9H13BrFNO |
Poids moléculaire |
250.11 g/mol |
Nom IUPAC |
[2-(3-fluorophenyl)-2-hydroxyethyl]-methylazanium;bromide |
InChI |
InChI=1S/C9H12FNO.BrH/c1-11-6-9(12)7-3-2-4-8(10)5-7;/h2-5,9,11-12H,6H2,1H3;1H |
Clé InChI |
DVKSOXIURWXYHN-UHFFFAOYSA-N |
SMILES canonique |
C[NH2+]CC(C1=CC(=CC=C1)F)O.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




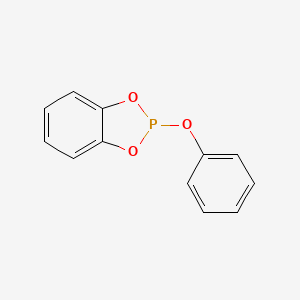
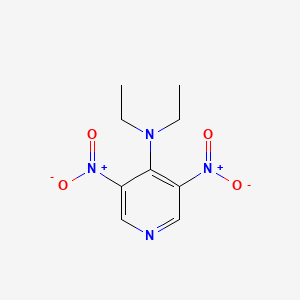
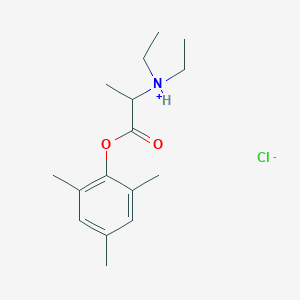
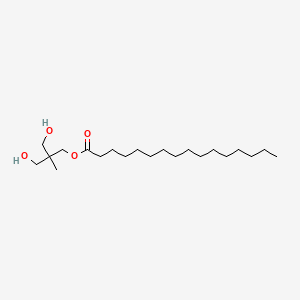

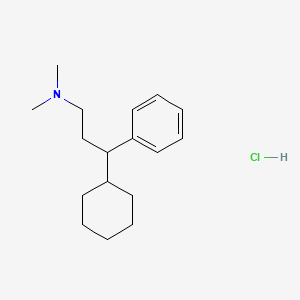
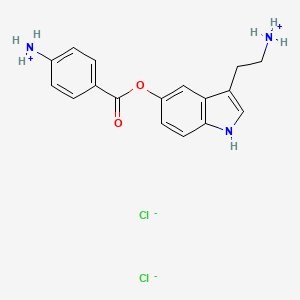

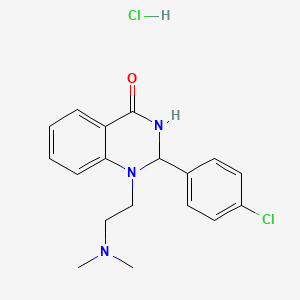

![Propanenitrile, 3-[(1-phenyl-1H-tetrazol-5-yl)thio]-](/img/structure/B15342034.png)

